N-Chloro-N-(triphenylplumbyl)benzenesulfonamide
Description
N-Chloro-N-(triphenylplumbyl)benzenesulfonamide is a chemical compound with the molecular formula C24H20ClNO2PbS It is known for its unique structure, which includes a lead atom bonded to a benzenesulfonamide group
Properties
CAS No. |
62488-22-6 |
|---|---|
Molecular Formula |
C24H20ClNO2PbS |
Molecular Weight |
629 g/mol |
IUPAC Name |
N-chloro-N-triphenylplumbylbenzenesulfonamide |
InChI |
InChI=1S/C6H5ClNO2S.3C6H5.Pb/c7-8-11(9,10)6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-5H;3*1-5H;/q-1;;;;+1 |
InChI Key |
IUMRRKPZOAHVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(Cl)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-N-(triphenylplumbyl)benzenesulfonamide typically involves the reaction of triphenylplumbyl chloride with benzenesulfonamide in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Ph3PbCl+PhSO2NH2+Cl2→Ph3PbN(Cl)SO2Ph+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard chemical engineering techniques. This involves optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-(triphenylplumbyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of lead.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead(IV) compounds, while reduction can produce lead(II) derivatives.
Scientific Research Applications
N-Chloro-N-(triphenylplumbyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other lead-containing compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-Chloro-N-(triphenylplumbyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The lead atom in the compound can form coordination complexes with various biomolecules, affecting their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Chloro-N-(phenylsulfonyl)benzenesulfonamide
- N-Chloro-N-(methylsulfonyl)benzenesulfonamide
- N-Chloro-N-(ethylsulfonyl)benzenesulfonamide
Uniqueness
N-Chloro-N-(triphenylplumbyl)benzenesulfonamide is unique due to the presence of the triphenylplumbyl group, which imparts distinct chemical and physical properties. This differentiates it from other benzenesulfonamide derivatives, making it valuable for specific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
